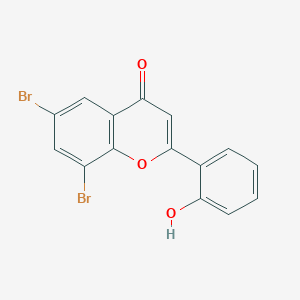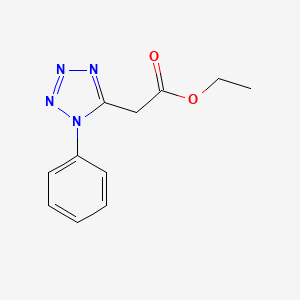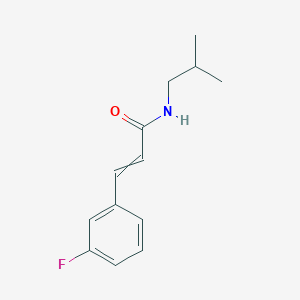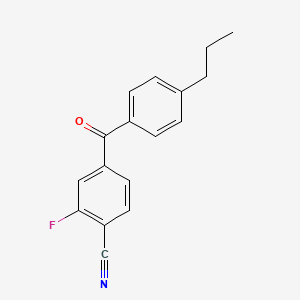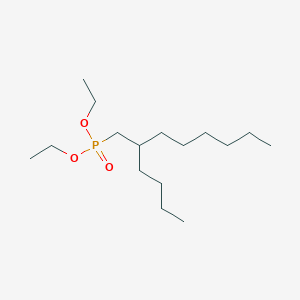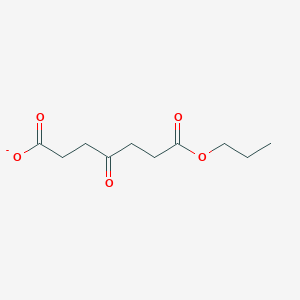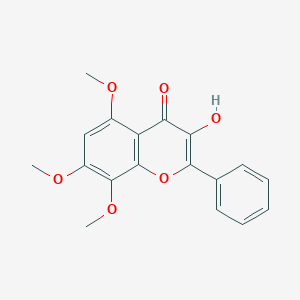![molecular formula C22H20O2S2 B14332752 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane CAS No. 106672-58-6](/img/structure/B14332752.png)
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is a complex organic compound featuring an oxirane ring, a benzenesulfinyl group, and phenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of a suitable alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions . The presence of benzenesulfinyl and phenylsulfanyl groups requires careful selection of starting materials and reaction conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and sulfinyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent formation of covalent bonds with target molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylsulfanyl)ethylsulfanylbenzene: Similar structure but lacks the oxirane ring.
Benzenesulfinyl derivatives: Compounds with similar sulfinyl groups but different substituents.
Uniqueness
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is unique due to the presence of both the oxirane ring and the benzenesulfinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
106672-58-6 |
|---|---|
Molekularformel |
C22H20O2S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-(benzenesulfinyl)-3-phenyl-2-(2-phenylsulfanylethyl)oxirane |
InChI |
InChI=1S/C22H20O2S2/c23-26(20-14-8-3-9-15-20)22(16-17-25-19-12-6-2-7-13-19)21(24-22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
InChI-Schlüssel |
CHNNVCCIFDEOCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)(CCSC3=CC=CC=C3)S(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
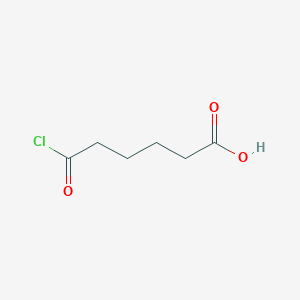
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
silane](/img/structure/B14332681.png)

